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Compound of Interest

Compound Name: BR351

Cat. No.: B11930422 Get Quote

An Overview of the Discovery, Preclinical and Clinical Development, and Mechanism of Action

of a Novel Liposomal Formulation of Daunorubicin and Cytarabine.

Introduction
CPX-351, marketed under the brand name Vyxeos, represents a significant advancement in

the treatment of certain high-risk forms of acute myeloid leukemia (AML). It is a liposomal co-

formulation of the chemotherapeutic agents daunorubicin and cytarabine at a synergistic 5:1

molar ratio. This in-depth guide provides a comprehensive overview of the discovery, history,

mechanism of action, and the preclinical and clinical studies that have defined the role of CPX-

351 in the management of AML. This document is intended for researchers, scientists, and

drug development professionals.

Discovery and History
The development of CPX-351 was driven by the long-standing challenge of improving upon the

standard "7+3" induction regimen for AML, which consists of seven days of continuous infusion

cytarabine and three days of an anthracycline, such as daunorubicin. While this regimen can

be effective, outcomes for patients with high-risk secondary AML, including therapy-related

AML (t-AML) and AML with myelodysplasia-related changes (AML-MRC), have remained poor.

The core innovation behind CPX-351 is the application of the CombiPlex® drug development

platform. This technology enables the ratiometric delivery of multiple drugs in a single

formulation to optimize their synergistic effects. Preclinical studies identified a 5:1 molar ratio of

cytarabine to daunorubicin as maximally synergistic in leukemia cell lines.[1][2] To maintain this

synergistic ratio in vivo, a liposomal delivery system was engineered.
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The liposomes in CPX-351 are composed of a lipid bilayer of distearoylphosphatidylcholine

(DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio.[3][4]

This formulation is designed to be stable in circulation and to preferentially target the bone

marrow, where it is taken up by leukemia cells.[4]

CPX-351 received Breakthrough Therapy Designation from the U.S. Food and Drug

Administration (FDA) and was later approved for the treatment of adults with newly diagnosed

t-AML or AML-MRC.

Mechanism of Action
The therapeutic effect of CPX-351 is a result of the combined actions of its two active

components, daunorubicin and cytarabine, delivered in a manner that maximizes their anti-

leukemic activity.

Daunorubicin: An anthracycline antibiotic, daunorubicin intercalates into DNA and inhibits the

action of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to

the accumulation of DNA double-strand breaks and ultimately triggers apoptosis

(programmed cell death).[5][6][7]

Cytarabine: A pyrimidine analog, cytarabine is a cell cycle-specific antimetabolite. It is

converted intracellularly to its active triphosphate form, Ara-CTP, which competitively inhibits

DNA polymerase, leading to the termination of DNA chain elongation during the S phase of

the cell cycle.[5][6][8]

The liposomal formulation of CPX-351 offers several key advantages over the co-

administration of the free drugs:

Maintained Synergistic Ratio: The liposome protects the encapsulated drugs from premature

metabolism and clearance, thereby maintaining the synergistic 5:1 molar ratio for an

extended period in the plasma and bone marrow.[4]

Preferential Uptake by Leukemia Cells: The liposomes are preferentially taken up by

leukemia cells in the bone marrow compared to normal hematopoietic cells.[9] This targeted

delivery is thought to enhance efficacy while potentially reducing off-target toxicity.
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Intracellular Drug Release: Following uptake by leukemia cells, the liposomes are trafficked

to endosomes and lysosomes, where the acidic environment facilitates the release of

daunorubicin and cytarabine, allowing them to exert their cytotoxic effects.

Signaling Pathway of Daunorubicin and Cytarabine
The combined action of daunorubicin and cytarabine in CPX-351 ultimately leads to

overwhelming DNA damage and the induction of apoptosis in AML cells. The signaling cascade

involves the activation of DNA damage response pathways and the intrinsic apoptotic pathway.
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Simplified Signaling Pathway of Daunorubicin and Cytarabine in AML
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Caption: Simplified signaling pathway of daunorubicin and cytarabine.
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Quantitative Data Summary
The efficacy and safety of CPX-351 have been evaluated in numerous preclinical and clinical

studies. The following tables summarize key quantitative data.

Table 1: Preclinical Efficacy of CPX-351 in a Xenograft
Model of Acute Lymphoblastic Leukemia[10][11][12]

Xenograft Model Treatment Group
Median Event-Free
Survival (Days)

Response

ALL-17 Control 17.5 -

CPX-351 (5 units/kg) 68.0 Complete Response

ALL-19 Control 18.0 -

CPX-351 (5 units/kg) 75.0 Complete Response

T-ALL-1 Control 16.0 -

CPX-351 (5 units/kg) 35.5 Partial Response

Table 2: Key Efficacy Results from the Pivotal Phase III
Trial in Older Adults with High-Risk/Secondary AML[1]
[13]

Endpoint CPX-351 (n=153)
7+3 Regimen
(n=156)

Hazard Ratio (95%
CI) / p-value

Median Overall

Survival
9.56 months 5.95 months

0.69 (0.52, 0.90);

p=0.003

Overall Remission

Rate (CR + CRi)
47.7% 33.3% p=0.016

60-Day Mortality 13.7% 21.2% p=0.097

CR = Complete Remission; CRi = Complete Remission with incomplete hematologic recovery

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides an overview of the methodologies used in key studies of CPX-351.

In Vitro Synergy Assessment
The synergistic interaction between cytarabine and daunorubicin was quantified using the

Chou-Talalay method, which is based on the median-effect principle.

Protocol:

Cell Culture: Murine P388 leukemia cells were cultured in appropriate media and conditions.

[1]

Drug Preparation: Stock solutions of cytarabine and daunorubicin were prepared and serially

diluted to a range of concentrations.

Drug Combination: The drugs were combined at fixed molar ratios (e.g., 1:1, 5:1, 10:1).

Cell Treatment: Leukemia cells were seeded in microplates and treated with single agents or

the drug combinations for a defined period (e.g., 72 hours).

Viability Assay: Cell viability was assessed using a standard method, such as the MTT or

MTS assay, to determine the fraction of cells affected by the treatments.

Data Analysis: The dose-effect data were analyzed using the CompuSyn software to

calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to

1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Preclinical Xenograft Model of Leukemia
The in vivo efficacy of CPX-351 was evaluated in immunodeficient mice bearing human

leukemia xenografts.

Protocol:

Animal Model: Female NOD/SCID mice were used for these studies.[10]
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Cell Line and Implantation: Human leukemia cell lines (e.g., ALL-17, ALL-19, T-ALL-1) were

injected intravenously into the mice to establish the xenograft model.[10][11][12]

Treatment Groups: Mice were randomized into control (vehicle) and treatment groups.

Drug Administration: CPX-351 was administered intravenously via the tail vein at a specified

dose and schedule (e.g., 5 units/kg on days 1, 3, and 5).[10]

Monitoring: The health of the mice was monitored daily, and disease progression was

assessed by monitoring for signs of leukemia and by measuring tumor burden (e.g., through

bioluminescent imaging if using luciferase-expressing cell lines).

Endpoints: The primary endpoint was event-free survival, defined as the time from treatment

initiation to the development of a defined endpoint (e.g., significant weight loss, hind-limb

paralysis, or a predetermined tumor burden).

Pivotal Phase III Clinical Trial Protocol (NCT01696084)
This was a randomized, open-label, multicenter trial comparing the efficacy and safety of CPX-

351 with the standard 7+3 regimen in older adults with newly diagnosed high-risk/secondary

AML.

Protocol:

Patient Population: Patients aged 60-75 years with newly diagnosed t-AML or AML-MRC

were eligible.

Randomization: Patients were randomized in a 1:1 ratio to receive either CPX-351 or the 7+3

regimen.

Treatment Arms:

CPX-351 Arm: Induction therapy consisted of CPX-351 at a dose of 100 units/m² (44

mg/m² daunorubicin and 100 mg/m² cytarabine) administered as a 90-minute intravenous

infusion on days 1, 3, and 5. Consolidation therapy for patients achieving remission

consisted of CPX-351 at a dose of 65 units/m² (29 mg/m² daunorubicin and 65 mg/m²

cytarabine) on days 1 and 3.[7][13]
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7+3 Arm: Induction therapy consisted of a continuous intravenous infusion of cytarabine at

100 mg/m²/day for 7 days, with daunorubicin at 60 mg/m² on days 1, 2, and 3.

Consolidation therapy consisted of a 5-day continuous infusion of cytarabine with 2 days

of daunorubicin.[13]

Assessments: Bone marrow aspirates and biopsies were performed at screening and at the

time of response assessment. Safety was monitored throughout the study.

Endpoints: The primary endpoint was overall survival. Secondary endpoints included event-

free survival, remission rates, and safety.

Mandatory Visualizations
Experimental Workflow: Preclinical Xenograft Study
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Workflow for Preclinical Xenograft Efficacy Study of CPX-351
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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